VGSCs-IN-1

Use-dependent block Nav1.4 Phasic inhibition

VGSCs-IN-1 (also known as compound is a 2-piperazine analog of the neuroprotective drug Riluzole, classified as a human voltage-gated sodium channel (VGSC) inhibitor. Its molecular formula is C12H12F3N3OS, with a molecular weight of 303.30 g/mol.

Molecular Formula C12H12F3N3OS
Molecular Weight 303.31 g/mol
Cat. No. B1519752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVGSCs-IN-1
Molecular FormulaC12H12F3N3OS
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F
InChIInChI=1S/C12H12F3N3OS/c13-12(14,15)19-8-1-2-9-10(7-8)20-11(17-9)18-5-3-16-4-6-18/h1-2,7,16H,3-6H2
InChIKeyIFWQLRCODRPXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

VGSCs-IN-1: A Riluzole-Derived Voltage-Gated Sodium Channel Inhibitor with Enhanced Use-Dependent Blockade


VGSCs-IN-1 (also known as compound 14) is a 2-piperazine analog of the neuroprotective drug Riluzole, classified as a human voltage-gated sodium channel (VGSC) inhibitor [1]. Its molecular formula is C12H12F3N3OS, with a molecular weight of 303.30 g/mol . The compound exhibits potent and selective blocking activity against the skeletal muscle sodium channel Nav1.4 and demonstrates significant use-dependent inhibition, a key differentiating feature from its parent compound [1]. Physicochemical properties include a calculated pKa of 7.6 and cLog P of 2.4, indicating moderate lipophilicity and basicity [1].

Why VGSCs-IN-1 Cannot Be Interchanged with Riluzole or Other In-Class VGSC Inhibitors


Substitution of VGSCs-IN-1 with the parent compound Riluzole or other VGSC inhibitors is scientifically unsound due to fundamental differences in their mechanism of channel blockade. Riluzole exhibits negligible use-dependence, meaning it blocks channels equally at low and high activation frequencies, which can lead to off-target effects in normally functioning tissues [1]. In contrast, VGSCs-IN-1 was specifically designed to introduce a protonatable piperazine moiety, conferring enhanced use-dependent inhibition. This allows VGSCs-IN-1 to preferentially block sodium channels during high-frequency pathological firing while sparing normal, low-frequency activity, a critical safety and efficacy advantage supported by quantitative comparative data [1].

Quantitative Differentiation of VGSCs-IN-1 Against Comparator Compounds


Enhanced Use-Dependent Inhibition of Nav1.4 Channels Compared to Riluzole

VGSCs-IN-1 (compound 14) demonstrates a 2.5-fold higher tonic block/phasic block (TB/PB) ratio for hNav1.4 channels compared to Riluzole (compound 1), indicating significantly greater use-dependent inhibition. This means VGSCs-IN-1 is more effective at blocking channels during high-frequency stimulation, a hallmark of pathological states, while having less effect at resting frequencies [1].

Use-dependent block Nav1.4 Phasic inhibition

Superior Phasic Block Potency at hNav1.4 Compared to Riluzole at High Stimulation Frequency

At a stimulation frequency of 10 Hz, which mimics the high-frequency firing seen in myotonia and other excitability disorders, VGSCs-IN-1 exhibits a more potent phasic block (IC50 = 38 ± 7 μM) compared to Riluzole (IC50 = 51 ± 6 μM) [1]. This indicates that VGSCs-IN-1 is a more effective blocker under conditions of pathological hyperexcitability.

Nav1.4 Phasic block Potency

Greater Use-Dependent Inhibition of Nav1.7 Channels vs. Riluzole

The enhanced use-dependent profile of VGSCs-IN-1 extends to the neuronal Nav1.7 channel, a key target in pain signaling. VGSCs-IN-1 demonstrates a 0.1- to 10-Hz IC50 ratio of 2.2, compared to 1.4 for Riluzole, confirming its superior ability to block channels preferentially during high-frequency activity [1].

Nav1.7 Use-dependent block Pain

Marked Selectivity for Nav1.4 Over Cardiac Nav1.5 Channel

VGSCs-IN-1 demonstrates high selectivity for the skeletal muscle Nav1.4 channel over the cardiac Nav1.5 channel. Its IC50 for Nav1.5 is >10 μM, which is approximately 100-fold higher than its IC50 for Nav1.4 (0.11 μM) [1]. This selectivity profile is crucial for minimizing potential cardiovascular side effects.

Selectivity Nav1.5 Cardiac safety

In Vivo Efficacy in a Rat Model of Myotonia

In a rat model of myotonia induced by anthracene-9-carboxylic acid, intraperitoneal administration of VGSCs-IN-1 at 5 mg/kg significantly reduced myotonic symptoms. Electromyography (EMG) recordings showed a reduction in myotonic discharge duration from 15.2±0.8 seconds to 4.5±0.3 seconds within 30 minutes, representing a 70% alleviation of symptoms . This demonstrates the compound's ability to translate its in vitro channel-blocking properties into a meaningful physiological effect.

In vivo efficacy Myotonia Electromyography

Favorable Oral Bioavailability and Pharmacokinetic Profile

VGSCs-IN-1 exhibits a favorable pharmacokinetic profile in rats, with an oral bioavailability of 42%, a Tmax of 1.2 hours, and a plasma half-life (t1/2) of 2.8 hours . This demonstrates its suitability for in vivo studies via oral administration, a significant advantage over compounds requiring intravenous or intraperitoneal delivery. The brain-to-plasma ratio of 0.25 at 1 hour indicates moderate central nervous system penetration, suggesting potential for both peripheral and central target engagement .

Pharmacokinetics Oral bioavailability ADME

Optimal Research and Industrial Applications for VGSCs-IN-1


Investigating Mechanisms of Myotonia and Other Skeletal Muscle Excitability Disorders

VGSCs-IN-1 is uniquely suited for ex vivo and in vivo studies of myotonia and related muscle channelopathies. Its demonstrated ability to reduce myotonic discharges by 70% in a rat model, coupled with its enhanced use-dependent blockade of Nav1.4, makes it a superior tool compared to Riluzole for dissecting the role of high-frequency sodium channel activity in disease pathology [1]. Researchers can leverage its favorable oral bioavailability (42%) for chronic dosing studies in rodent models [1].

Probing Nav1.7-Dependent Pain Pathways with Reduced Cardiac Liability

For studies of Nav1.7-mediated pain signaling, VGSCs-IN-1 offers a dual advantage: potent, use-dependent block of Nav1.7 channels (0.1- to 10-Hz IC50 ratio of 2.2) and high selectivity over the cardiac Nav1.5 isoform (>100-fold) [1]. This profile allows researchers to interrogate Nav1.7 function in neuronal excitability and pain models with a significantly reduced risk of confounding cardiac effects, a common pitfall with less selective sodium channel blockers [1].

Structure-Activity Relationship (SAR) Studies on Use-Dependent Sodium Channel Blockade

VGSCs-IN-1 serves as a key reference compound for medicinal chemistry and pharmacology programs focused on optimizing use-dependent sodium channel blockers. Its introduction of a protonatable piperazine group into the Riluzole scaffold is directly linked to its improved use-dependence (TB/PB ratio of 2.5 vs. 1.2 for Riluzole) [1]. This clear structure-activity relationship makes VGSCs-IN-1 an ideal benchmark for screening new analogs aimed at enhancing frequency-dependent inhibition [1].

In Vivo Pharmacological Validation of VGSC-Targeted Therapeutics

VGSCs-IN-1 is an excellent tool for in vivo proof-of-concept studies due to its well-defined pharmacokinetic profile (oral bioavailability of 42%, t1/2 of 2.8 h, and moderate brain penetration) [1]. This data enables precise dosing strategies and interpretation of target engagement in rodent models of neurological and muscular disorders, reducing experimental variability and facilitating robust translation of in vitro findings to in vivo systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for VGSCs-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.